N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride

描述

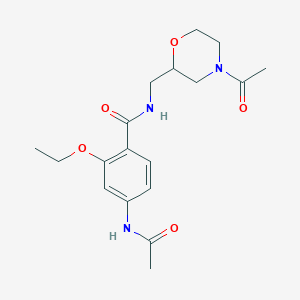

N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride, also known as this compound, is a useful research compound. Its molecular formula is C18H25N3O5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride is a derivative of Mosapride, a gastroprokinetic agent primarily known for its selective agonistic activity on the 5-HT4 serotonin receptors. This compound has garnered attention in pharmacological research due to its potential applications in treating gastrointestinal disorders and its unique biochemical properties.

- Molecular Formula : C18H25N3O5

- Molecular Weight : 363.4 g/mol

- CAS Number : 170799-31-2

- Appearance : White solid

- Melting Point : 201 - 203 °C

This compound acts as a selective agonist of the 5-HT4 receptor, which plays a crucial role in enhancing gastrointestinal motility. The activation of this receptor leads to increased peristalsis and improved gastrointestinal transit time, making it relevant for conditions such as functional dyspepsia and constipation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity through various mechanisms:

- Gastroprokinetic Effects : The compound has been shown to enhance gastric emptying and alleviate symptoms associated with gastrointestinal disorders. For instance, studies indicate that it inhibits gastric distension-induced visceromotor response (VMR) in conscious rats, suggesting its potential in managing functional dyspepsia by increasing pain thresholds during gastric distension .

- Serotonin Receptor Binding : As a metabolite of Mosapride, this compound shows binding affinity to the 5-HT4 receptors. Research indicates that while it possesses lower affinity compared to Mosapride itself, it still contributes to the overall gastroprokinetic effects observed with Mosapride treatment .

- Antioxidant Properties : Preliminary studies suggest that derivatives of Mosapride may exhibit antioxidant properties, which could further enhance their therapeutic profile by mitigating oxidative stress in gastrointestinal tissues .

Clinical Applications

This compound has been explored in various clinical contexts:

- Functional Dyspepsia : Clinical trials have indicated that Mosapride and its derivatives can significantly improve symptoms of functional dyspepsia, including bloating and early satiety. The selective action on the 5-HT4 receptor is believed to facilitate gastric motility and improve overall digestive function .

- Gastroesophageal Reflux Disease (GERD) : There is emerging evidence suggesting that compounds targeting the 5-HT4 receptor may also play a role in alleviating symptoms associated with GERD by enhancing esophageal motility and reducing reflux episodes .

- Chronic Constipation : The agonistic action on the 5-HT4 receptor positions this compound as a potential therapeutic agent for chronic constipation, offering an alternative to traditional laxatives with fewer side effects .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound and related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 170799-31-2 | Selective 5-HT4 receptor agonist; gastroprokinetic properties |

| Mosapride | 138201-99-0 | Parent compound; strong agonist for 5-HT4 receptors |

| N-(4-Fluorobenzyl)acetamide | 170799-30-1 | Lacks acetylation; different pharmacological profile |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C18H25N3O5

- Molecular Weight : 363.41 g/mol

- CAS Number : 170799-31-2

- Appearance : White solid

- Solubility : Slightly soluble in DMSO, chloroform, and methanol

Pharmacological Applications

-

Prokinetic Effects :

- N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride exhibits prokinetic properties similar to its parent compound, Mosapride. It enhances gastric emptying and alleviates symptoms associated with functional dyspepsia (FD) by acting on 5-HT4 receptors, which are involved in gastrointestinal motility .

- Gastrointestinal Disorders :

- Visceromotor Response Modulation :

Efficacy in Animal Models

- In a study involving conscious rats, Mosapride (and by extension, its derivatives) demonstrated a dose-dependent inhibition of visceral motor responses induced by gastric distension. This effect was attributed to the activation of 5-HT4 receptors, highlighting the compound's potential in alleviating FD-associated gastrointestinal symptoms .

Enhancement of Defecation Reflex

- Research conducted on guinea pigs indicated that this compound significantly increased both intrinsic R-R and R-IAS reflexes after chronic denervation. This suggests that the compound can compensate for loss of extrinsic innervation, further supporting its use in treating bowel dysfunctions .

Comparative Analysis of Related Compounds

| Compound Name | Mechanism of Action | Applications | Status |

|---|---|---|---|

| This compound | 5-HT4 receptor agonist | Functional dyspepsia, constipation | Research/Experimental |

| Mosapride | 5-HT4 receptor agonist | Gastrointestinal motility disorders | Approved |

| Prucalopride | 5-HT4 receptor agonist | Chronic constipation | Approved |

属性

IUPAC Name |

4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-4-25-17-9-14(20-12(2)22)5-6-16(17)18(24)19-10-15-11-21(13(3)23)7-8-26-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3,(H,19,24)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYHAACPSNQVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)NCC2CN(CCO2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440563 | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170799-31-2 | |

| Record name | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-2-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170799-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。